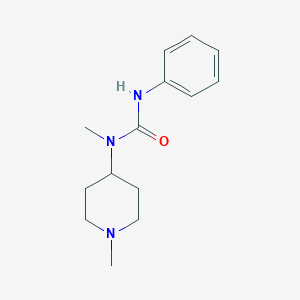
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MP4U and has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of MP4U is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. Specifically, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are enzymes that play a role in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, MP4U has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels, which is important in the treatment of cancer as tumors require a blood supply to grow. MP4U has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MP4U is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are also some limitations to using MP4U in lab experiments. One limitation is the difficulty in synthesizing the compound, which can make it challenging to obtain large quantities for research purposes. Additionally, the exact mechanism of action of MP4U is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on MP4U. One direction is to continue to study its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MP4U and to identify any potential side effects or limitations to its use. Finally, research could focus on developing more efficient synthesis methods for MP4U to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of MP4U involves the reaction of 1-methylpiperidine-4-carboxylic acid with phenylisocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the pure MP4U compound.
Applications De Recherche Scientifique
MP4U has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, MP4U has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
1-methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C14H21N3O/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,18) |
Clé InChI |
UKLHESXRYNVCGI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B256530.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256532.png)
![5-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-sulfanyl-3H-1,3-thiazol-2-one](/img/structure/B256533.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256537.png)
![Butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256540.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)
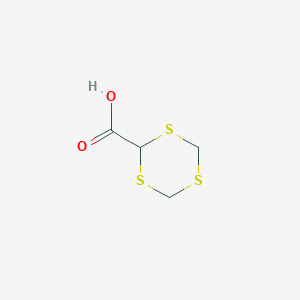
![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)
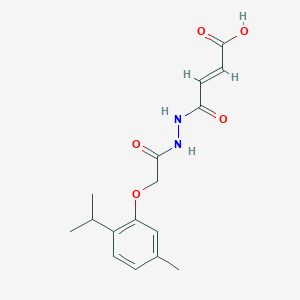
![(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B256547.png)
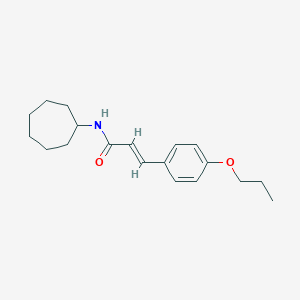
![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)
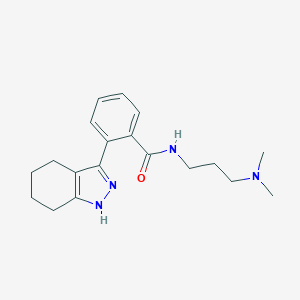
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)